PD-1/PD-L1-IN-9
Overview
Description
PD-1/PD-L1-IN-9 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors valuable in cancer immunotherapy. By blocking this interaction, this compound enhances the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
PD-1/PD-L1-IN-9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, enhancing the immune response against tumors.
Industry: Utilized in the development of diagnostic assays and screening platforms for PD-1/PD-L1 inhibitors.
Mechanism of Action
PD-1/PD-L1-IN-9 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores the activity of effector T cells, enhancing their ability to recognize and kill cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of downstream signaling that would otherwise suppress T cell activity .
Comparison with Similar Compounds
PD-1/PD-L1-IN-9 is unique among PD-1/PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
Incyte-001: Another small-molecule inhibitor with different binding characteristics.
Incyte-011: Known for its higher potency but different pharmacokinetic profile.
BMS-1001: Exhibits strong binding activity but varies in cytotoxicity and bioavailability.
This compound stands out due to its balanced profile of potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Properties
IUPAC Name |
2-[[2-methoxy-6-(2-methyl-3-phenylphenyl)pyridin-3-yl]methylamino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-19(17-7-4-3-5-8-17)9-6-10-20(16)21-12-11-18(15-23-13-14-25)22(24-21)26-2/h3-12,23,25H,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIWBJMRQBWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(=C(C=C2)CNCCO)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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